Ethyl 3-(3-Pyridyl)propiolate
Overview
Description
Ethyl 3-(3-Pyridyl)propiolate (CAS# 59608-03-6) is a useful research chemical . It has a molecular weight of 175.18 and a molecular formula of C10H9NO2 . The IUPAC name for this compound is ethyl 3-pyridin-3-ylprop-2-ynoate .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-Pyridyl)propiolate consists of a five-member ring with two nitrogen atoms at different positions . The InChI code for this compound is 1S/C10H9NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-(3-Pyridyl)propiolate is a colorless to tan liquid . It has a storage temperature of +4°C .Scientific Research Applications
Chemical Modification and Surface Coating
Ethyl 3-(3-Pyridyl)propiolate has been used in the chemical modification of surface-active poly(ethylene oxide)-poly(propylene oxide) triblock copolymers. The modification enables the selective attachment of thiol-containing molecules through the introduction of 2-pyridyl disulfide groups. This method has been demonstrated as a robust immobilization technique to generate high-sensitivity bioactive surfaces with low nonspecific binding, optimizing the space between immobilized ligands for effective surface coating applications (Li et al., 1996).
Synthesis of Complex Molecules
The compound has played a significant role in the synthesis of complex molecules. For example, it has been involved in the ultrasonic synthesis of 1,3-dipolar cycloaddition reactions with acetylene derivatives, leading to the formation of various regioisomers and providing insight into the reaction mechanism through DFT quantum chemical calculations (Aboelnaga et al., 2016). Additionally, Ethyl 3-(3-Pyridyl)propiolate has been employed in phosphine-catalyzed [4 + 2] annulations, resulting in highly functionalized tetrahydropyridines, which are valuable intermediates in organic synthesis (Zhu et al., 2003).
Safety And Hazards
Ethyl 3-(3-Pyridyl)propiolate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
properties
IUPAC Name |
ethyl 3-pyridin-3-ylprop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGBVGBVULUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382719 | |
Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-Pyridyl)propiolate | |
CAS RN |
59608-03-6 | |
Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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